molecular formula C14H12N2O2S B8548693 4-cyano-N-o-tolyl-benzenesulfonamide

4-cyano-N-o-tolyl-benzenesulfonamide

Cat. No.: B8548693
M. Wt: 272.32 g/mol
InChI Key: SVVFLCOTFXTZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-N-o-tolyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group (-CN) at the para position and an o-tolyl (2-methylphenyl) group attached to the sulfonamide nitrogen. Sulfonamides are historically significant for their antimicrobial activity, and modern derivatives are explored for diverse therapeutic applications, including enzyme inhibition and anticancer activity .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

4-cyano-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H12N2O2S/c1-11-4-2-3-5-14(11)16-19(17,18)13-8-6-12(10-15)7-9-13/h2-9,16H,1H3

InChI Key

SVVFLCOTFXTZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzenesulfonamide derivatives lie in substituent type, position, and the nature of the amine-linked group. Below is a comparative analysis:

Compound Name Benzenesulfonamide Substituent Amine Substituent Key Functional Groups Reported Activity References
4-Cyano-N-o-tolyl-benzenesulfonamide 4-Cyano o-Tolyl (2-methylphenyl) -CN, -SO₂NH- N/A (Theoretical focus)
4-Methyl-N-{4-[(5-methyl-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methyl 5-Methyl-oxazol-3-yl -CH₃, oxazole ring Antimicrobial
N-(4-Methoxyphenyl)benzenesulfonamide None 4-Methoxyphenyl -OCH₃ Bioactivity (unspecified)
4-Chloro-N-(4-chlorophenyl)sulfonyl-... 4-Chloro Tetrahydrofuran derivative -Cl, tetrahydrofuran, diphenyl N/A
4-Cyano-N-2-thiazolyl-benzenesulfonamide 4-Cyano 2-Thiazolyl -CN, thiazole ring N/A

Notes:

  • Electron-withdrawing vs.
  • Amine substituent diversity : The o-tolyl group provides steric bulk and moderate lipophilicity, contrasting with heterocyclic amines (e.g., oxazole, thiazole) that may participate in hydrogen bonding or π-stacking .

Electronic Effects of Substituents

  • Cyano (-CN): Strong electron-withdrawing effect reduces electron density on the benzene ring, increasing sulfonamide acidity (pKa ~8–10) and solubility in polar solvents. This contrasts with methoxy (-OCH₃), which donates electrons, raising pKa and reducing solubility .

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